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molecular formula C7H11N3O2 B8739916 Methyl1-propyl-1H-1,2,3-triazole-4-carboxylate

Methyl1-propyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B8739916
M. Wt: 169.18 g/mol
InChI Key: IPBGTXUGCZOMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262185B2

Procedure details

To a solution of aluminum lithium hydride (0.58 g) in THF (51.4 ml) was added dropwise a solution of methyl 1-propyl-1,2,3-triazole-4-carboxylate (2.6 g) in THF (26 ml) at 0° C. The mixture was stirred for 1 hour at room temperature, and an aqueous solution of saturated sodium thiosulfate was added to the mixture at 0° C. The mixture was filtered with Celite, and washed with ethanol. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-hydroxymethyl-1-propyl-1,2,3-triazole (1.9 g). To 4-hydroxymethyl-1-propyl-1,2,3-triazole (1.9 g) was added thionyl chloride (32 ml) at 0° C., and the mixture was heated to reflux for 1 hour. After allowing the mixture to be cooled to room temperature, the solvent was removed under reduced pressure, to give 4-chloromethyl-1-propyl-1,2,3-triazole (1.75 g).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
51.4 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Li+].[Al+3].[H-].[H-].[H-].[CH2:7]([N:10]1[CH:14]=[C:13]([C:15](OC)=[O:16])[N:12]=[N:11]1)[CH2:8][CH3:9].S([O-])([O-])(=O)=S.[Na+].[Na+]>C1COCC1>[OH:16][CH2:15][C:13]1[N:12]=[N:11][N:10]([CH2:7][CH2:8][CH3:9])[CH:14]=1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
[H-].[Li+].[Al+3].[H-].[H-].[H-]
Name
Quantity
2.6 g
Type
reactant
Smiles
C(CC)N1N=NC(=C1)C(=O)OC
Name
Quantity
51.4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
26 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered with Celite
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1N=NN(C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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